molecular formula C16H23N3O3 B11237652 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

Cat. No.: B11237652
M. Wt: 305.37 g/mol
InChI Key: RKUBIKJMEIMSRS-UHFFFAOYSA-N
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Description

N-[(OXAN-4-YL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound with a unique structure that includes an oxan-4-yl group and a hexahydrocinnolin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(OXAN-4-YL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Oxan-4-yl Group: This step involves the cyclization of a suitable precursor to form the oxan-4-yl ring.

    Introduction of the Hexahydrocinnolin-2-yl Group: This step involves the reaction of the oxan-4-yl intermediate with a suitable reagent to introduce the hexahydrocinnolin-2-yl group.

    Acetylation: The final step involves the acetylation of the intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and the development of scalable processes.

Chemical Reactions Analysis

Types of Reactions

N-[(OXAN-4-YL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction of the compound can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

N-[(OXAN-4-YL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-[(OXAN-4-YL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(OXAN-4-YL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can be compared with other similar compounds, such as:

    N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)acetamide: This compound has a similar structure but differs in the presence of a triazinyl group instead of a hexahydrocinnolinyl group.

    N-(4-{[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}benzoyl)-D-glutamic acid: This compound has a similar hexahydro structure but includes a pteridinyl group.

The uniqueness of N-[(OXAN-4-YL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

N-(oxan-4-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C16H23N3O3/c20-15(17-10-12-5-7-22-8-6-12)11-19-16(21)9-13-3-1-2-4-14(13)18-19/h9,12H,1-8,10-11H2,(H,17,20)

InChI Key

RKUBIKJMEIMSRS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC3CCOCC3

Origin of Product

United States

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